6-Methoxy-6-oxohex-2-enoate
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Overview
Description
6-Methoxy-6-oxohex-2-enoate is a chemical compound with the molecular formula C7H10O4 It is characterized by the presence of a methoxy group and a keto group on a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-oxohex-2-enoate typically involves the esterification of 6-methoxy-6-oxohexanoic acid. One common method is the reaction of 6-methoxy-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6-oxohex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 6-Methoxy-6-oxohexanoic acid.
Reduction: 6-Methoxy-6-hydroxyhexanoate.
Substitution: Various substituted hexenoates depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-6-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-6-oxohex-2-enoate involves its interaction with various molecular targets. The methoxy and keto groups play a crucial role in its reactivity and binding affinity. The compound can participate in enzymatic reactions, where it may act as a substrate or inhibitor, influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2(3H)-benzoxazolone (MBOA): This compound shares the methoxy group but has a different core structure.
6-Methoxybenzofuran Derivatives: These compounds also contain a methoxy group and are studied for their biological activities.
Uniqueness
6-Methoxy-6-oxohex-2-enoate is unique due to its specific combination of functional groups and its reactivity profile
Properties
CAS No. |
89898-52-2 |
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Molecular Formula |
C7H9O4- |
Molecular Weight |
157.14 g/mol |
IUPAC Name |
6-methoxy-6-oxohex-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/p-1 |
InChI Key |
HBZOSRCVWPAGOA-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCC=CC(=O)[O-] |
Origin of Product |
United States |
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